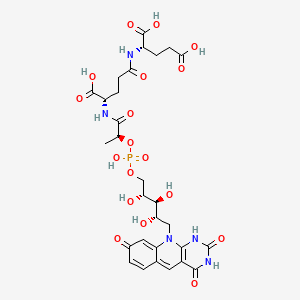

coenzyme F420

Description

Properties

IUPAC Name |

(2S)-2-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N5O18P/c1-12(25(42)31-17(28(46)47)4-6-21(38)30-16(27(44)45)5-7-22(39)40)52-53(49,50)51-11-20(37)23(41)19(36)10-34-18-9-14(35)3-2-13(18)8-15-24(34)32-29(48)33-26(15)43/h2-3,8-9,12,16-17,19-20,23,36-37,41H,4-7,10-11H2,1H3,(H,30,38)(H,31,42)(H,39,40)(H,44,45)(H,46,47)(H,49,50)(H2,32,33,43,48)/t12-,16-,17-,19-,20+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFFZHQKSZLLIT-NALJQGANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OC[C@H]([C@H]([C@H](CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N5O18P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046816 | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64885-97-8 | |

| Record name | Coenzyme F420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064885978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme F420 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-[(2S)-1-oxo-2-(phosphonooxy)propyl]-L-γ-glutamyl-, (1.fwdarw.5)-ester with 1-deoxy-1-(3,4-dihydro-8-hydroxy-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Coenzyme F420

Introduction

This compound is a specialized redox cofactor found in a variety of archaea and bacteria, playing a crucial role in numerous metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of certain prodrugs.[1][2][3][4] Its distinct chemical structure, particularly its 5-deazaflavin core, imparts unique electrochemical properties that set it apart from more common flavin coenzymes like FAD and FMN.[3][5] This guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, biosynthesis, and relevant experimental protocols for its study.

Core Chemical Structure

This compound is a complex molecule composed of three distinct chemical moieties: a redox-active 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀) head group, a 2-phospho-L-lactate linker, and a variable-length poly-γ-glutamate tail.[1][2][3][6] The general structure is often denoted as F420-n, where 'n' represents the number of glutamate (B1630785) residues.[1]

IUPAC Name: (2S)-2-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]pentanedioic acid[1]

The 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀) Core

The core of this compound is the F₀ head group, which is a deazaflavin.[1][2][3] Unlike true flavins, the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom.[7][8] This substitution is fundamental to the unique redox properties of F420, enabling it to function as an obligate two-electron hydride carrier, similar to NAD(P)+, rather than undergoing one-electron transfers typical of flavins.[1][7] Additionally, the F₀ moiety is characterized by the absence of methyl groups at positions 7 and 8 and the presence of a hydroxyl group at position 8.[3] This chromophore is responsible for the coenzyme's characteristic absorbance maximum at 420 nm and its blue-green fluorescence.[1][6][7]

The 2-Phospho-L-Lactate Linker

The F₀ head group is connected to the polyglutamate tail via a 2-phospho-L-lactate bridge.[1][2][3] This linker is crucial for the assembly of the complete coenzyme.

The Poly-γ-Glutamate Tail

Attached to the phospholactate linker is a chain of glutamate residues linked by γ-glutamyl bonds.[2][3][5] The length of this polyglutamate tail can vary, with forms containing 2 to 9 glutamate residues being common.[1] This tail enhances the solubility of the coenzyme and is thought to play a role in its interaction with F420-dependent enzymes.[9] The number of glutamate residues can differ between microbial species.[10][11]

Physicochemical and Spectroscopic Properties

The unique chemical structure of this compound results in distinct physicochemical and spectroscopic properties. A summary of these quantitative data is presented below.

| Property | Value | References |

| Molar Mass (F420-1) | 773.598 g·mol⁻¹ | [1] |

| Molecular Formula (F420-1) | C₂₉H₃₆N₅O₁₈P | [1] |

| Absorption Maximum (Oxidized) | 420 nm | [1][6][7] |

| Standard Redox Potential (E₀') | -340 mV to -360 mV | [3][7][8] |

| Fluorescence | Blue-green under UV light | [3][6][7] |

| Fluorescence Lifetime (pH 7.5) | 4.2 ns | [12] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that has been elucidated in various microorganisms.[1][3][7] The pathway can be broadly divided into the synthesis of the F₀ core and the subsequent attachment of the phospholactate linker and polyglutamate tail.

The key enzymes involved in the latter stages of the biosynthesis include:

-

7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase (FbiC or CofC): Catalyzes the formation of the F₀ head group.[1]

-

2-phospho-L-lactate transferase (FbiA or CofD): Attaches the 2-phospho-L-lactate to the F₀ moiety to form F420-0.[1][7][9]

-

This compound-0:L-glutamate ligase (FbiB or CofE): Adds the first glutamate residue to F420-0, yielding F420-1.[1][9]

-

This compound-1:gamma-L-glutamate ligase (FbiB or CofE): Sequentially adds subsequent glutamate residues to extend the polyglutamate tail.[1]

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

Extraction of this compound from Microbial Cultures

This protocol is adapted from methodologies described for the extraction of F420 for analysis.[10][11][12]

1. Cell Harvesting:

- Centrifuge the microbial culture (e.g., 5000 x g for 15 minutes at 4°C) to pellet the cells.

- Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Cell Lysis:

- Resuspend the cell pellet in an extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

- Lyse the cells using a method appropriate for the microorganism, such as sonication, bead beating, or French press. Perform all steps on ice to prevent degradation.

3. Removal of Cellular Debris:

- Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet insoluble debris.

- Carefully collect the supernatant containing the soluble this compound.

4. (Optional) Solid-Phase Extraction (SPE) for Purification:

- For higher purity, the supernatant can be passed through an SPE cartridge (e.g., a strong anion exchanger) to bind F420.

- Wash the cartridge with a low-salt buffer to remove contaminants.

- Elute the bound F420 with a high-salt buffer.

5. Storage:

- Store the extracted this compound at -80°C in the dark to prevent photodegradation.

start [label="Microbial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

harvest [label="Cell Harvesting\n(Centrifugation)"];

lysis [label="Cell Lysis\n(e.g., Sonication)"];

centrifuge_debris [label="Centrifugation\n(Remove Debris)"];

supernatant [label="Crude Extract\n(Supernatant)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

spe [label="Solid-Phase Extraction\n(Optional Purification)"];

final_product [label="Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> harvest;

harvest -> lysis;

lysis -> centrifuge_debris;

centrifuge_debris -> supernatant;

supernatant -> spe;

spe -> final_product;

}

Caption: Experimental workflow for F420 extraction.

Analysis and Quantification of this compound

1. Spectrophotometric Quantification:

- The concentration of oxidized F420 can be determined by measuring its absorbance at 420 nm.

- The molar extinction coefficient at this wavelength is a known constant, allowing for concentration calculation using the Beer-Lambert law.

2. High-Performance Liquid Chromatography (HPLC):

- HPLC is the preferred method for separating and quantifying different forms of F420 (e.g., with varying polyglutamate tail lengths).[10][11]

- A common setup involves a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

- Detection can be achieved using a UV-Vis detector set to 420 nm or a fluorescence detector.

Biological Function: Hydride Transfer

This compound functions as a low-potential hydride carrier in a wide range of redox reactions.[1][7] It accepts a hydride ion (H⁻) to become reduced (F420H₂) and subsequently donates this hydride to a substrate in a reaction catalyzed by an F420-dependent enzyme.[1][4] This is analogous to the function of NAD(P)H.

Caption: Role of F420 in hydride transfer reactions.

Conclusion

This compound is a fascinating and vital biomolecule with a unique chemical structure that dictates its biological function. Its 5-deazaflavin core provides it with a low redox potential and the ability to act as a hydride carrier, making it indispensable for the metabolism of various microorganisms. Understanding its structure and biosynthesis is critical for researchers in microbiology, enzymology, and for professionals involved in the development of novel therapeutics that may target F420-dependent pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdb101.rcsb.org [pdb101.rcsb.org]

- 7. Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Research Grade [benchchem.com]

- 10. Extraction of Cofactor F420 for Analysis of Polyglutamate Tail Length from Methanogenic Pure Cultures and Environmental Samples [jove.com]

- 11. Extraction of Cofactor F420 for Analysis of Polyglutamate Tail Length from Methanogenic Pure Cultures and Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steady-state and time-resolved spectroscopy of F420 extracted from methanogen cells and its utility as a marker for fecal contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

Coenzyme F420: A Comprehensive Technical Guide on its Discovery, History, and Core Functions

Abstract

Coenzyme F420, a deazaflavin derivative, stands as a unique redox cofactor with a rich history of discovery and a diverse range of biochemical functions. Initially identified in methanogenic archaea, its presence is now recognized across various bacterial phyla, playing critical roles in central metabolism, secondary metabolite biosynthesis, and clinically relevant processes such as the activation of antitubercular prodrugs. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, biosynthesis, and physiological roles of this compound. Detailed experimental protocols for its isolation, characterization, and analysis are provided, along with visualizations of key metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating coenzyme.

Discovery and History

The journey of this compound began in the early 1970s with the study of methanogenic archaea, microorganisms that produce methane (B114726) as a metabolic byproduct. In 1972, Cheeseman, Toms-Wood, and Wolfe reported the isolation of a low-molecular-weight, fluorescent compound from Methanobacterium species that was essential for the activity of an NADP-linked hydrogenase.[1] This "factor 420" was named for its characteristic absorption maximum at 420 nm in its oxidized state.[1][2][3] Subsequent research by Eirich, Vogels, and Wolfe in 1978 elucidated its chemical structure as a 7,8-didemethyl-8-hydroxy-5-deazariboflavin derivative with a side chain composed of phospholactate and a variable number of glutamate (B1630785) residues.[2][4]

Initially thought to be confined to methanogens, the distribution of this compound was later found to be more widespread. Its presence was identified in various actinobacteria, including Mycobacterium and Streptomyces species, where it participates in diverse metabolic pathways.[2][5] More recent genomic and metagenomic studies have revealed the genetic capacity for F420 biosynthesis in a broader range of bacteria, including Proteobacteria, Chloroflexi, and Firmicutes, highlighting its significance in various ecological niches.[6][7]

Physicochemical Properties

This compound possesses unique physicochemical properties that distinguish it from other flavin coenzymes like FAD and FMN. Structurally, the substitution of the N-5 atom of the isoalloxazine ring with a carbon atom fundamentally alters its redox chemistry, making it a two-electron hydride carrier similar to NAD(P)H rather than a one- or two-electron carrier like conventional flavins.[2][5]

The most prominent feature of oxidized F420 is its strong absorbance of light at approximately 420 nm, which gives it a yellow color.[3] Upon reduction to F420H2, this absorbance peak disappears.[8] The coenzyme is also highly fluorescent, emitting a blue-green light at around 470 nm when excited by ultraviolet light, a property that has been instrumental in its detection and quantification.[3][4][9]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | References |

| Absorption Maximum (Oxidized) | ~420 nm | [1][2][3] |

| Emission Maximum (Fluorescence) | ~470 nm | [4][9] |

| Fluorescence Lifetime (pH 7.5) | 4.2 ns | [2] |

| Standard Redox Potential (E°') | -340 mV to -360 mV | [8][10][11] |

| Molar Extinction Coefficient (ε₄₂₀) | 25.7 mM⁻¹ cm⁻¹ | [8] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic pathway that utilizes precursors from amino acid and nucleotide metabolism. The pathway can be broadly divided into the synthesis of the deazaflavin core (F0) and the subsequent addition of the phospholactyl-polyglutamyl side chain.[2][12]

The biosynthesis begins with the conversion of GTP to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a common intermediate in riboflavin (B1680620) synthesis. The key enzyme, F0 synthase (encoded by fbiC in bacteria and cofG/cofH in archaea), then catalyzes the condensation of this intermediate with tyrosine to form the deazaflavin core, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F0).[2][13]

The subsequent steps involve the attachment of the side chain. 2-phospho-L-lactate transferase (FbiA or CofD) transfers a phospholactyl group from a donor molecule to F0, forming F420-0.[2][6][12] Finally, a γ-glutamyl ligase (FbiB or CofE) sequentially adds glutamate residues to F420-0, forming the mature coenzyme with a polyglutamate tail of varying length (F420-n, where n is the number of glutamate residues).[2][6][12] The length of this polyglutamate tail can vary between species, with methanogens typically having shorter tails (2-5 glutamates) and mycobacteria having longer tails (up to 9 glutamates).[2][6]

Physiological Roles and Signaling Pathways

This compound is a versatile redox cofactor involved in a wide array of metabolic processes, primarily acting as a low-potential hydride carrier. Its functions are particularly prominent in methanogenesis, secondary metabolism, and detoxification.

Methanogenesis

In methanogenic archaea, reduced this compound (F420H2) is a crucial electron donor in the central pathway of methane formation from H₂ and CO₂.[14][15] It is required by two key enzymes: F420-dependent methylenetetrahydromethanopterin dehydrogenase and F420-dependent methylenetetrahydromethanopterin reductase.[14] These enzymes catalyze critical steps in the reduction of CO₂ to the methyl level. F420-reducing hydrogenases are responsible for regenerating F420H2 using H₂ as the electron donor.[14][15]

Secondary Metabolism and Antibiotic Biosynthesis

In actinobacteria, this compound plays a significant role in the biosynthesis of various secondary metabolites, including antibiotics. For instance, it is involved in the biosynthesis of tetracycline (B611298) and lincomycin (B1675468) in Streptomyces species.[3] F420-dependent enzymes catalyze specific reduction steps in these biosynthetic pathways, highlighting the importance of this cofactor in generating chemical diversity.

Clinical Relevance: Activation of Antitubercular Drugs

A critically important role of this compound has been discovered in Mycobacterium tuberculosis, the causative agent of tuberculosis. The prodrugs delamanid (B1670213) and pretomanid, used to treat multidrug-resistant tuberculosis, require activation within the mycobacterial cell to exert their therapeutic effect.[2] This activation is carried out by a deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes reduced F420H2 to reduce the prodrugs into their active, radical forms.[2] These activated forms then inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Mutations in the genes responsible for F420 biosynthesis can lead to resistance to these drugs.[2]

Experimental Protocols

Isolation and Purification of this compound

This protocol describes the extraction and purification of this compound from methanogenic archaea or actinobacteria.

Materials:

-

Cell paste of F420-producing microorganisms

-

Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and DNase)

-

Anion exchange chromatography column (e.g., DEAE-cellulose or Q-Sepharose)

-

Elution buffers with a salt gradient (e.g., Tris-HCl with increasing concentrations of NaCl)

-

Spectrophotometer

-

Fluorometer

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and incubate to lyse the cells. Centrifuge to remove cell debris.

-

Anion Exchange Chromatography: Load the supernatant onto a pre-equilibrated anion exchange column. Wash the column with a low-salt buffer to remove unbound proteins and other molecules.

-

Elution: Elute the bound this compound using a linear salt gradient. Collect fractions and monitor the absorbance at 420 nm and fluorescence at 470 nm (excitation at 420 nm).

-

Pooling and Concentration: Pool the fractions containing F420 and concentrate them using methods such as rotary evaporation or ultrafiltration.

-

HPLC Purification: For higher purity, subject the concentrated F420 to reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of ammonium (B1175870) acetate (B1210297) and methanol).[6][16] Monitor the eluent with a fluorescence detector.

-

Quantification: Determine the concentration of the purified F420 spectrophotometrically using the molar extinction coefficient (ε₄₂₀ = 25.7 mM⁻¹ cm⁻¹).[8]

Spectroscopic Analysis

UV-Visible Spectroscopy:

-

Prepare a solution of purified F420 in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Record the absorbance spectrum from 300 to 600 nm using a spectrophotometer.

-

The characteristic peak for oxidized F420 should be observed at approximately 420 nm.[1][2][3]

Fluorescence Spectroscopy:

-

Using a fluorometer, excite the F420 solution at 420 nm.

-

Record the emission spectrum from 440 to 600 nm.

-

The maximum fluorescence emission should be observed at approximately 470 nm.[4][9]

Enzymatic Assays for F420-Dependent Enzymes

This protocol provides a general method for assaying the activity of an F420-dependent reductase.

Materials:

-

Purified F420-dependent enzyme

-

This compound

-

A suitable reducing agent for F420 (e.g., sodium borohydride (B1222165) or an F420-reducing system like F420-dependent glucose-6-phosphate dehydrogenase and glucose-6-phosphate)[17]

-

Substrate for the reductase

-

Assay buffer

-

Spectrophotometer

Procedure:

-

Preparation of Reduced F420 (F420H2): Reduce F420 to F420H2 using a suitable method. The disappearance of the 420 nm absorbance peak confirms the reduction.

-

Assay Mixture: In a cuvette, prepare an assay mixture containing the assay buffer, the substrate, and the enzyme.

-

Initiation of Reaction: Start the reaction by adding a known concentration of F420H2.

-

Monitoring the Reaction: Monitor the oxidation of F420H2 to F420 by measuring the increase in absorbance at 420 nm over time.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of F420.

Conclusion

This compound, since its discovery in methanogens, has emerged as a fascinating and important redox cofactor with a broad phylogenetic distribution and diverse functional roles. Its unique chemical properties, particularly its low redox potential and hydride transfer mechanism, make it well-suited for a variety of challenging biochemical transformations. The elucidation of its biosynthetic pathway has opened up avenues for its heterologous production and the engineering of novel metabolic pathways. Furthermore, its critical role in the activation of antitubercular drugs underscores its significance in drug development. Continued research into the enzymology and physiological roles of this compound is poised to uncover new biocatalytic applications and provide further insights into microbial metabolism and adaptation.

References

- 1. Large-Scale Production of this compound-5,6 by Using Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steady-state and time-resolved spectroscopy of F420 extracted from methanogen cells and its utility as a marker for fecal contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in concentrations of this compound analogs during batch growth of Methanosarcina barkeri and Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction of Cofactor F420 for Analysis of Polyglutamate Tail Length from Methanogenic Pure Cultures and Environmental Samples [jove.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. Molecular insights into the binding of this compound to the conserved protein Rv1155 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pdb101.rcsb.org [pdb101.rcsb.org]

- 13. Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ijsciences.com [ijsciences.com]

- 16. Extraction of Cofactor F420 for Analysis of Polyglutamate Tail Length from Methanogenic Pure Cultures and Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

The Pivotal Role of Coenzyme F420 in Methanogenic Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420, a deazaflavin derivative, is a central redox cofactor in the metabolism of methanogenic archaea. Its unique electrochemical properties, particularly its low redox potential, enable it to participate in critical hydride transfer reactions that are fundamental to methanogenesis, the primary energy-generating pathway in these microorganisms. This technical guide provides an in-depth exploration of the function of this compound in methanogens, detailing its core biochemical roles, the enzymes that depend on it, and the associated metabolic pathways. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols for the study of F420 and F420-dependent enzymes, and visual representations of the key metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate the metabolic processes of methanogens.

Introduction

Methanogenic archaea are strict anaerobes that play a crucial role in the global carbon cycle by producing methane (B114726). Their unique biochemistry relies on a set of novel coenzymes, among which this compound is of paramount importance.[1][2] Named for its characteristic absorbance maximum at 420 nm, F420 is a 5-deazaflavin derivative that functions as a low-potential two-electron carrier.[3] Structurally, it consists of a chromophoric 8-hydroxy-5-deazariboflavin moiety linked to a side chain of lactyl-poly-L-glutamate.[4] This structure confers a standard redox potential of approximately -340 mV, which is considerably lower than that of NAD+/NADH, enabling it to participate in redox reactions that are thermodynamically unfavorable for other common electron carriers.[3]

In methanogens, this compound is indispensable for the reductive pathway of methanogenesis from CO2 and H2, as well as from other substrates like formate (B1220265) and secondary alcohols.[1][5] It acts as the primary electron donor for several key enzymatic steps in the C1 pathway. The reduced form of the coenzyme, F420H2, is generated through the oxidation of substrates like H2, formate, or isopropanol (B130326) by F420-dependent dehydrogenases.[1][5] Subsequently, F420H2 donates its electrons to specific reductases involved in the stepwise reduction of CO2 to methane.[1][2]

Understanding the function of this compound and its associated enzymes is not only critical for comprehending the fundamental biology of methanogens but also holds potential for various biotechnological and medical applications. For instance, targeting F420-dependent pathways could offer novel strategies for inhibiting methanogenesis, a process linked to global warming and the gut microbiome's influence on human health. Conversely, harnessing the reductive power of F420-dependent enzymes presents opportunities for biocatalysis and bioremediation.

This guide aims to provide a comprehensive technical overview of the function of this compound in methanogens, catering to the needs of researchers, scientists, and drug development professionals.

Biochemical Functions of this compound in Methanogenesis

This compound is a central electron carrier in the catabolic and anabolic pathways of methanogens. Its primary role is to mediate the transfer of reducing equivalents from electron donors to various acceptors within the cell.

Role in the CO2 Reduction Pathway

The reduction of carbon dioxide to methane is a multi-step process that requires a series of electron transfer reactions. Reduced this compound (F420H2) is the direct electron donor for two critical steps in this pathway:

-

Reduction of N⁵,N¹⁰-methenyltetrahydromethanopterin (methenyl-H4MPT) to N⁵,N¹⁰-methylenetetrahydromethanopterin (methylene-H4MPT): This reaction is catalyzed by the F420-dependent N⁵,N¹⁰-methylenetetrahydromethanopterin dehydrogenase (Mtd) .[1][6]

-

Reduction of N⁵,N¹⁰-methylenetetrahydromethanopterin to N⁵-methyltetrahydromethanopterin (methyl-H4MPT): This step is carried out by the F420-dependent N⁵,N¹⁰-methylenetetrahydromethanopterin reductase (Mer) .[1][7]

These reactions are essential for the sequential reduction of the C1 unit derived from CO2.

Generation of Reduced this compound (F420H2)

The pool of reduced F420 is maintained through the activity of several F420-dependent dehydrogenases that oxidize various electron donors. The primary enzymes responsible for F420 reduction in hydrogenotrophic methanogens are:

-

F420-reducing [NiFe]-hydrogenases (Frh): These enzymes catalyze the reversible oxidation of molecular hydrogen (H2) to reduce F420.[1][8] This is a key entry point for electrons into the methanogenic pathway in organisms utilizing H2 as the primary electron donor.

-

F420-dependent formate dehydrogenase (Fdh): In methanogens capable of utilizing formate, this enzyme catalyzes the oxidation of formate to CO2, with the concomitant reduction of F420.[5]

-

F420-dependent secondary alcohol dehydrogenases (Adh): Some methanogens can use secondary alcohols like isopropanol as electron donors. Adh catalyzes the oxidation of these alcohols, coupled to the reduction of F420.[5]

Alternative Pathways for F420 Reduction

In addition to the direct reduction by hydrogenases, an alternative pathway for F420 reduction exists, particularly under nickel-limiting conditions where the activity of [NiFe]-hydrogenases is compromised.[1][6] This alternative, known as the Hmd-Mtd cycle, involves the concerted action of two enzymes:

-

H2-dependent methylenetetrahydromethanopterin dehydrogenase (Hmd): This enzyme uses H2 to directly reduce methenyl-H4MPT to methylene-H4MPT.

-

F420-dependent methylenetetrahydromethanopterin dehydrogenase (Mtd): Operating in reverse, Mtd can then oxidize methylene-H4MPT to methenyl-H4MPT, transferring the electrons to F420 to produce F420H2.[1][6]

This cycle provides metabolic flexibility to methanogens, allowing them to sustain methanogenesis even when the primary F420-reducing hydrogenases are not fully functional.

Role in Anabolism

Reduced this compound also plays a role in anabolic processes by providing reducing power for biosynthesis. The F420-dependent NADP+ oxidoreductase (Fno) is a key enzyme that links the F420/F420H2 pool to the NADP+/NADPH pool.[9][10] This enzyme can catalyze the reversible transfer of electrons between F420H2 and NADP+, allowing the cell to generate NADPH for biosynthetic reactions.

Quantitative Data

A summary of key quantitative data related to this compound and associated enzymes in methanogens is presented in the tables below. These values can vary depending on the specific methanogenic species and growth conditions.

Table 1: Intracellular Concentration of this compound in Methanogens

| Methanogen Species | Growth Substrate | F420 Concentration (µmol/g protein) | Reference |

| Methanobacterium bryantii | H₂/CO₂ | 1.84 - 3.65 | [11][12] |

| Methanosarcina barkeri | Methanol | 0.84 - 1.54 | [11][12] |

| Methanosarcina barkeri | Acetate | ~0.2 - 0.4 | [11][12] |

| Various methanogens | - | up to 2.0 (µmol/g dry weight) | [3] |

Table 2: Kinetic Parameters of Key F420-Dependent Enzymes in Methanogens

| Enzyme | Methanogen Species | Substrate | Km | Specific Activity (U/mg) | Reference |

| F420-reducing hydrogenase (Frh) | Methanothermobacter marburgensis | H₂ | - | Decreased 20-fold under Ni-limitation | [1][6] |

| Methylene-H4MPT dehydrogenase (Mtd) | Methanothermobacter marburgensis | F420H₂ | - | Increased 4-fold under Ni-limitation | [1][6] |

| Methylene-H4MPT reductase (Mer) | Methanobacterium thermoautotrophicum | F420H₂ | - | - | [13] |

| F420-dependent G6PD (FGD) | Mycobacterium smegmatis | F420 | 0.004 mM | - | [14][15] |

| F420-dependent G6PD (FGD) | Mycobacterium smegmatis | Glucose-6-phosphate | 1.6 mM | - | [14][15] |

| F420:NADP+ Oxidoreductase (Fno) | Thermobifida fusca | F420 | 2.0 µM | - | [10] |

| F420:NADP+ Oxidoreductase (Fno) | Thermobifida fusca | NADPH | 7.3 µM | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and F420-dependent enzymes.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of this compound from methanogenic cell cultures.

Materials:

-

Methanogenic cell pellet

-

80% (v/v) aqueous ethanol

-

Centrifuge

-

HPLC system with a fluorescence detector (Excitation: 420 nm, Emission: 470 nm)

-

Reversed-phase C18 column

-

Mobile phase: Acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) gradient

-

This compound standard

Procedure:

-

Extraction:

-

Harvest methanogenic cells by centrifugation.

-

Resuspend the cell pellet in a known volume of 80% aqueous ethanol.

-

Incubate at 80°C for 10-15 minutes to extract the coenzymes.

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant containing the extracted coenzymes.

-

-

HPLC Analysis:

-

Filter the extract through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the C18 column.

-

Elute the coenzymes using a suitable gradient of acetonitrile in buffer.

-

Monitor the fluorescence at an excitation wavelength of 420 nm and an emission wavelength of 470 nm.[16]

-

Identify the F420 peak based on the retention time of the F420 standard.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the F420 standard.

-

Calculate the concentration of F420 in the sample by comparing its peak area to the standard curve.

-

Assay for F420-Dependent Hydrogenase Activity

This spectrophotometric assay measures the activity of F420-reducing hydrogenase by monitoring the reduction of F420.

Materials:

-

Anaerobic cuvettes

-

Spectrophotometer

-

Cell-free extract or purified F420-reducing hydrogenase

-

Anaerobic buffer (e.g., Tris-HCl, pH 8.0)

-

This compound solution

-

H₂ gas

-

Reducing agent (e.g., sodium dithionite, to ensure anaerobic conditions)

Procedure:

-

Prepare the anaerobic assay mixture in a sealed anaerobic cuvette containing the anaerobic buffer.

-

Add the cell-free extract or purified enzyme to the cuvette.

-

Add a known concentration of this compound.

-

Saturate the solution with H₂ gas by bubbling it through the mixture.

-

Initiate the reaction by adding a small amount of a reducing agent if necessary to remove any residual oxygen.

-

Monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of F420 to F420H2.

-

Calculate the specific activity based on the rate of absorbance change and the protein concentration. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of F420 per minute.

Assay for F420-Dependent Reductase Activity (e.g., Mer)

This assay measures the activity of F420-dependent reductases by monitoring the oxidation of F420H2.

Materials:

-

Anaerobic cuvettes

-

Spectrophotometer

-

Cell-free extract or purified F420-dependent reductase (e.g., Mer)

-

Anaerobic buffer (e.g., Tris-HCl, pH 7.5)

-

Reduced this compound (F420H2), prepared by reducing F420 with H₂ and a hydrogenase or chemically.

-

Substrate for the reductase (e.g., N⁵,N¹⁰-methylenetetrahydromethanopterin for Mer)

Procedure:

-

Prepare the anaerobic assay mixture in a sealed anaerobic cuvette containing the anaerobic buffer.

-

Add the cell-free extract or purified enzyme.

-

Add the specific substrate for the reductase.

-

Initiate the reaction by adding a known concentration of F420H2.

-

Monitor the increase in absorbance at 420 nm, which corresponds to the oxidation of F420H2 to F420.

-

Calculate the specific activity based on the rate of absorbance change and the protein concentration.

Purification of F420-Dependent Enzymes

A general workflow for the purification of F420-dependent enzymes is outlined below. Specific steps will need to be optimized for each enzyme.

Procedure:

-

Cell Lysis: Break open the methanogenic cells using methods such as sonication, French press, or enzymatic lysis in an appropriate buffer.

-

Clarification: Remove cell debris by ultracentrifugation.

-

Ammonium (B1175870) Sulfate (B86663) Fractionation: Precipitate proteins with varying concentrations of ammonium sulfate to achieve initial enrichment.

-

Chromatography:

-

Anion Exchange Chromatography: Separate proteins based on their net negative charge.

-

Hydrophobic Interaction Chromatography: Separate proteins based on their hydrophobicity.

-

Affinity Chromatography: Use a ligand specific for the F420-binding site (e.g., F420-sepharose) for highly specific purification.[14]

-

Size Exclusion Chromatography: Separate proteins based on their size to achieve final polishing.

-

-

Purity Assessment: Analyze the purity of the enzyme at each step using SDS-PAGE.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Central role of this compound in methanogen metabolism.

Caption: Alternative pathways for F420H₂ generation in methanogens.

Caption: General experimental workflow for studying F420.

Conclusion

This compound is a cornerstone of the metabolic machinery in methanogenic archaea. Its unique redox properties make it an indispensable component of the central energy-yielding pathway of methanogenesis. The F420-dependent enzymes, including hydrogenases, dehydrogenases, and reductases, form a tightly regulated network that facilitates the efficient transfer of electrons from various donors to the C1 intermediates of CO2 reduction. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers to investigate the intricacies of F420 metabolism. A thorough understanding of the function of this compound not only deepens our knowledge of microbial physiology and biogeochemistry but also opens avenues for the development of novel biotechnological applications and therapeutic interventions targeting methanogenic processes. Future research in this area will likely focus on the detailed kinetic and structural characterization of F420-dependent enzymes, the elucidation of the regulatory mechanisms governing F420 metabolism, and the exploration of the broader ecological roles of this fascinating coenzyme.

References

- 1. Roles of this compound-Reducing Hydrogenases and Hydrogen- and F420-Dependent Methylenetetrahydromethanopterin Dehydrogenases in Reduction of F420 and Production of Hydrogen during Methanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. 5,10-methylenetetrahydromethanopterin reductase - Wikipedia [en.wikipedia.org]

- 8. elifesciences.org [elifesciences.org]

- 9. mdpi.com [mdpi.com]

- 10. Isolation and characterization of a thermostable F420:NADPH oxidoreductase from Thermobifida fusca - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship of Intracellular this compound Content to Growth and Metabolic Activity of Methanobacterium bryantii and Methanosarcina barkeri - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationship of Intracellular Coenzyme F(420) Content to Growth and Metabolic Activity of Methanobacterium bryantii and Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-dependent N5,N10-methylenetetrahydromethanopterin reductase (Mer) from Methanobacterium thermoautotrophicum strain Marburg. Cloning, sequencing, transcriptional analysis, and functional expression in Escherichia coli of the mer gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Purification of a novel this compound-dependent glucose-6-phosphate dehydrogenase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Coenzyme F420 Biosynthesis Pathway in Archaea and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin derivative, a redox cofactor with a lower midpoint potential than flavins, making it a potent electron carrier in a variety of biological reactions.[1][2] Initially discovered in methanogenic archaea, its presence and physiological significance are now recognized in a diverse range of bacteria, including medically important species like Mycobacterium tuberculosis.[1][3] In archaea, F420 is crucial for methanogenesis, while in bacteria, it participates in diverse metabolic pathways, including secondary metabolite biosynthesis and the activation of prodrugs.[1][3] The growing interest in F420-dependent enzymes for biocatalysis and as drug targets necessitates a thorough understanding of its biosynthesis. This guide provides a detailed technical overview of the this compound biosynthetic pathways in both archaea and bacteria, focusing on the core enzymatic steps, quantitative data, and experimental methodologies.

Core Biosynthesis Pathways: A Domain-Specific Divergence

The biosynthesis of this compound originates from precursors derived from the purine (B94841) and shikimate pathways. While the initial steps leading to the formation of the deazaflavin core (F420-0) are generally conserved, significant variations exist between the archaeal and bacterial domains, particularly in the later stages of the pathway.

The Archaeal Pathway

In Archaea, the biosynthesis of this compound is primarily characterized by the Cof family of enzymes. The pathway can be summarized as follows:

-

Formation of the Deazaflavin Core (F420-0): The biosynthesis initiates with the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a derivative of GTP) and p-hydroxyphenylpyruvate (from the shikimate pathway) to form the 8-hydroxy-5-deazariboflavin (F₀) core. This reaction is catalyzed by the enzymes CofG and CofH .

-

Addition of the Lactyl Moiety: The F₀ molecule is then modified by the addition of a 2-phospho-L-lactate (2-PL) group. This occurs in a two-step process involving CofC and CofD .

-

CofC (2-phospho-L-lactate guanylyltransferase) activates 2-PL by transferring a GMP moiety from GTP to form lactyl-2-diphospho-5'-guanosine (LPPG).

-

CofD (LPPG:F₀ 2-phospho-L-lactate transferase) then transfers the 2-phospholactyl group from LPPG to F₀, yielding F420-0.[4]

-

-

Polyglutamylation: The final step involves the addition of a polyglutamate tail to F420-0, catalyzed by CofE (F420-0:γ-glutamyl ligase) . This enzyme sequentially adds glutamate (B1630785) residues, with the length of the tail varying between species.[5]

The Bacterial Pathway: A Revised Perspective

The bacterial pathway, primarily elucidated in Actinobacteria such as Mycobacterium smegmatis, utilizes the Fbi family of enzymes. Recent research has led to a significant revision of the previously proposed pathway.

-

Formation of the Deazaflavin Core (F420-0): Similar to archaea, the F₀ core is synthesized from the same precursors. In many bacteria, the functions of CofG and CofH are combined in a single bifunctional enzyme, FbiC .[5][6]

-

A Revised Middle Pathway: It was initially thought that the bacterial pathway also utilized 2-phospho-L-lactate. However, it is now established that FbiD (phosphoenolpyruvate guanylyltransferase) uses phosphoenolpyruvate (B93156) (PEP) and GTP to produce enolpyruvyl-diphospho-5'-guanosine (EPPG).[7] Subsequently, FbiA (a homolog of CofD) catalyzes the transfer of the enolpyruvyl-phosphate moiety to F₀, forming an unstable intermediate, dehydro-F420-0.

-

Reduction and Polyglutamylation: The dehydro-F420-0 intermediate is then reduced to F420-0 by the C-terminal domain of the bifunctional enzyme FbiB . The N-terminal domain of FbiB, which is homologous to CofE, then catalyzes the addition of the polyglutamate tail.[8]

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the key enzymes in the F420 biosynthesis pathways. It is important to note that kinetic data for many of these enzymes are still limited in the literature.

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference(s) |

| CofC | Methanocaldococcus jannaschii | 2-phospho-L-lactate, GTP | N/A | N/A | [9] |

| CofD | Methanococcus jannaschii | LPPG, F₀ | N/A | N/A | [4] |

| CofE | Archaeoglobus fulgidus | F420-0, L-glutamate, GTP | N/A | N/A | [5] |

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference(s) |

| FbiA | Mycobacterium smegmatis | EPPG, F₀ | N/A | N/A | [10] |

| FbiB | Mycobacterium tuberculosis | F420-0, L-glutamate, GTP | N/A | N/A | [8] |

| FbiC | Mycobacterium bovis BCG | 5-amino-6-ribitylamino-uracil, p-hydroxyphenylpyruvate | N/A | N/A | [6] |

| FbiD | Mycobacterium sp. (strain JLS) | PEP, GTP | N/A | N/A | [11] |

Table 2: Kinetic Parameters of Bacterial F420 Biosynthesis Enzymes (Note: As with the archaeal enzymes, detailed kinetic parameters for the bacterial biosynthetic enzymes are not extensively reported in the literature.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of His-tagged Biosynthetic Enzymes (General Protocol)

This protocol describes a general method for the expression and purification of His-tagged F420 biosynthetic enzymes (e.g., CofC, FbiD) in E. coli.

1. Gene Cloning and Expression Vector Construction:

- Amplify the gene of interest (e.g., cofC, fbiD) from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.

- Ligate the PCR product into a suitable expression vector containing an N- or C-terminal His-tag (e.g., pET-28a(+)).

- Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

- Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

3. Cell Lysis:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

- Lyse the cells by sonication on ice or by using a French press.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

4. Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.

- Load the clarified lysate onto the column.

- Wash the column with 10-20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

- Elute the His-tagged protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

5. Protein Analysis and Storage:

- Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

- Store the purified protein at -80°C.

Protocol 2: In Vitro Activity Assay for FbiD (Phosphoenolpyruvate Guanylyltransferase)

This protocol describes a coupled spectrophotometric assay to measure the activity of FbiD.

1. Principle: The production of pyrophosphate (PPi) during the FbiD-catalyzed reaction is coupled to the oxidation of NADH via pyrophosphate-dependent phosphofructokinase (PPi-PFK), aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm corresponding to NADH oxidation is monitored.

2. Reagents:

- Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl.

- Substrates: 100 mM phosphoenolpyruvate (PEP), 100 mM GTP.

- Coupling Enzymes: PPi-PFK, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase.

- Coupling Substrates: 100 mM fructose-6-phosphate, 10 mM NADH.

- Purified FbiD enzyme.

3. Procedure:

- In a 1 mL cuvette, combine 800 µL of assay buffer, 10 µL of 100 mM fructose-6-phosphate, 10 µL of 10 mM NADH, and the coupling enzymes to their final recommended concentrations.

- Add 50 µL of 100 mM PEP and 50 µL of 100 mM GTP.

- Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

- Initiate the reaction by adding a known amount of purified FbiD enzyme.

- Monitor the decrease in absorbance at 340 nm over time.

- Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: In Vitro Activity Assay for FbiB (γ-Glutamyl Ligase Activity)

This protocol describes an HPLC-based assay to monitor the polyglutamylation activity of the N-terminal domain of FbiB.[8]

1. Principle: The addition of glutamate residues to F420-0 results in a shift in the retention time of the product on a reverse-phase HPLC column. The reaction products are detected by their intrinsic fluorescence.

2. Reagents:

- Reaction Buffer: 50 mM HEPES, pH 8.5, 100 mM NaCl, 5 mM MnCl₂.[8]

- Substrates: 1 mM F420-0, 100 mM L-glutamate, 50 mM GTP.[8]

- Purified FbiB enzyme.

3. Procedure:

- Set up a 50 µL reaction containing 5 µL of 10x reaction buffer, 5 µL of 1 mM F420-0, 5 µL of 100 mM L-glutamate, and 5 µL of 50 mM GTP.

- Add a known amount of purified FbiB enzyme to initiate the reaction.

- Incubate the reaction at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

- Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

- Centrifuge the samples to pellet any precipitated protein.

- Analyze the supernatant by reverse-phase HPLC with fluorescence detection (excitation at 420 nm, emission at 470 nm).

- Monitor the appearance of peaks corresponding to F420-1, F420-2, etc., which will have different retention times than F420-0.

Mandatory Visualizations

Biosynthesis Pathways

Caption: Archaeal this compound Biosynthesis Pathway.

Caption: Bacterial this compound Biosynthesis Pathway.

Experimental Workflows

Caption: Workflow for His-tagged Protein Purification.

Caption: Workflow for FbiD Coupled Enzyme Assay.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that exhibits significant diversity between archaea and bacteria. While the core machinery for assembling the deazaflavin ring is conserved, the subsequent modification steps have evolved differently in the two domains. The revised understanding of the bacterial pathway, involving phosphoenolpyruvate as a key substrate, has opened new avenues for research and for the heterologous production of this important cofactor. Further elucidation of the kinetic parameters and regulatory mechanisms of the biosynthetic enzymes will be crucial for harnessing the full potential of F420-dependent systems in biotechnology and medicine. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to delve deeper into the intricacies of this compound biosynthesis.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. rsc.org [rsc.org]

- 3. Natural Polymorphisms in Mycobacterium tuberculosis Conferring Resistance to Delamanid in Drug-Naive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Demonstration that fbiC Is Required by Mycobacterium bovis BCG for this compound and FO Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Redox this compound Biosynthesis in Thermomicrobia Involves Reduction by Stand-Alone Nitroreductase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Phospho-L-lactate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Key Enzymes of the F420 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin cofactor crucial for a variety of redox reactions in archaea and bacteria, playing a significant role in methanogenesis, secondary metabolism, and the activation of anti-tuberculosis prodrugs. Its unique chemical properties, acting as a low-potential hydride carrier, distinguish it from more common flavin cofactors. Understanding the enzymatic machinery responsible for the biosynthesis of F420 is paramount for harnessing its potential in biotechnology and for developing novel therapeutics targeting pathogens that rely on this essential molecule. This technical guide provides an in-depth overview of the core enzymes in the F420 biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and a visual representation of the metabolic route.

The F420 Biosynthesis Pathway: Core Enzymes and Reactions

The biosynthesis of this compound is a multi-step process involving a conserved set of key enzymes. While there are variations across different microbial species, particularly in the initial steps and the nature of the linker molecule, the core enzymatic functions remain consistent. The pathway can be broadly divided into three stages: 1) formation of the deazaflavin headgroup (F0), 2) addition of a phospho-lactyl or phosphoenolpyruvyl moiety, and 3) elongation of a polyglutamate tail.

The key enzymes involved in this pathway are:

-

FbiC (or CofG/CofH): The F0 synthase that catalyzes the formation of the 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F0) core. In many bacteria, this is a single bifunctional enzyme (FbiC), while in archaea, it often exists as two separate proteins (CofG and CofH).

-

FbiD (or CofC): A guanylyltransferase that activates a three-carbon unit, now understood to be phosphoenolpyruvate (B93156) (PEP) in many organisms, for subsequent transfer.

-

FbiA (or CofD): A 2-phospho-L-lactate transferase (in the revised pathway, a phosphoenolpyruvyl transferase) that attaches the activated three-carbon unit to the F0 headgroup. The protein product of the Methanococcus jannaschii MJ1256 gene, designated as CofD, catalyzes the transfer of the 2-phospholactate moiety from lactyl(2)diphospho-(5')guanosine (LPPG) to F0, forming F420-0.[1]

-

FbiB (or CofE and a nitroreductase): A bifunctional enzyme in mycobacteria that possesses both γ-glutamyl ligase activity for elongating the polyglutamate tail and a nitroreductase domain. This nitroreductase domain is responsible for reducing a dehydro-F420 intermediate to its active form. In archaea, the γ-glutamyl ligase (CofE) is typically a separate enzyme. The γ-glutamyl ligase catalyzes the final steps of the F420 biosynthesis pathway by the successive addition of L-glutamate residues to F420-0.[2]

Quantitative Data on Key Enzymes

A comprehensive understanding of the F420 biosynthesis pathway requires quantitative analysis of its constituent enzymes. The following table summarizes available kinetic parameters for some of the key enzymes. Note: Kinetic data for all enzymes across various organisms is not exhaustively available in the literature, and the presented data is based on specific studies.

| Enzyme | Organism | Substrate(s) | Km | kcat | Vmax | Reference(s) |

| FbiB (γ-glutamyl ligase) | Mycobacterium tuberculosis | F420-0, L-glutamate, GTP | Not explicitly determined | Not explicitly determined | Not explicitly determined | This study focused on the elongation of the poly-γ-glutamate tail, demonstrating the conversion of F420-0 to F420-5 over 24 hours. |

| Mt-GluRS (a glutamyl-tRNA synthetase with ligase activity) | Mycobacterium tuberculosis | tRNA, ATP, L-Glu | 0.7 µM (tRNA), 78 µM (ATP), 2.7 mM (L-Glu) | 130 min-1 | Not specified | [3] |

| Neutrophil γ-Glutamyltransferase | Human | γ-glutamyl p-nitroanilide, glycylglycine | 1.8 mM (γ-glutamyl p-nitroanilide), 16.9 mM (glycylglycine) | Not specified | Not specified | [4] |

| Human GGT1 | Human | GSH, GSSG, LTC4 | 10.60 ± 0.07 μM (GSH), 8.80 ± 0.05 μM (GSSG), 10.8 ± 0.1 μM (LTC4) | Not specified | Not specified | [5] |

GGT (γ-glutamyltransferase) is included for comparative purposes of γ-glutamyl ligase activity, though it is not a direct enzyme in the F420 pathway.

Experimental Protocols

Detailed methodologies are crucial for the study and characterization of the F420 biosynthesis enzymes. The following sections provide outlines for expression, purification, and activity assays for the key enzymes.

Expression and Purification of FbiB (γ-Glutamyl Ligase) from Mycobacterium tuberculosis

a. Cloning and Expression: The open reading frame encoding the full-length FbiB protein (Rv3262) is amplified from M. tuberculosis H37Rv genomic DNA. The gene is then cloned into an appropriate expression vector, such as one suitable for expression in E. coli or a mycobacterial host like M. smegmatis. For purification purposes, an affinity tag (e.g., a hexahistidine tag) is commonly added to the N- or C-terminus of the protein. Expression is typically induced under optimized conditions of temperature and inducer concentration.

b. Purification:

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column (for His-tagged proteins). Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elution: Elute the bound FbiB protein using an elution buffer with a high concentration of imidazole.

-

Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

FbiB (γ-Glutamyl Ligase) Activity Assay

This assay measures the addition of glutamate (B1630785) residues to an F420 precursor.

a. Materials:

-

Purified FbiB enzyme

-

F420-0 (F420 with no glutamate residues) - can be prepared by enzymatic hydrolysis of F420 with carboxypeptidase G

-

HEPES buffer (50 mM, pH 8.5)

-

NaCl (100 mM)

-

MnCl2 (5 mM)

-

L-glutamate (10 mM)

-

GTP (5 mM)

-

HPLC system with a fluorescence detector

b. Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NaCl, MnCl2, L-glutamate, GTP, and F420-0 in a total volume of 50 µL.

-

Initiate the reaction by adding the purified FbiB enzyme (e.g., 1 µg).

-

Incubate the reaction at 37°C for a specified time (e.g., 1 to 24 hours).

-

Stop the reaction by heat inactivation or by adding a quenching agent.

-

Analyze the reaction products by HPLC. The different F420 species (F420-0, F420-1, F420-2, etc.) can be separated and quantified based on their retention times and fluorescence (excitation at ~420 nm, emission at ~470 nm).

Characterization of CofD (2-Phospho-L-lactate Transferase) from Methanococcus jannaschii

The protein product of the MJ1256 gene is expressed in E. coli and purified to homogeneity. The enzyme's activity is the transfer of the 2-phospholactate moiety from LPPG to F0 to form F420-0 and GMP. This activity requires Mg2+.[1]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the F420 biosynthesis pathway, a diagram generated using the DOT language is provided below.

Caption: The revised F420 biosynthesis pathway.

Conclusion

The enzymes of the F420 biosynthesis pathway represent critical targets for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis. A thorough understanding of their structure, function, and kinetics is essential for rational drug design. Furthermore, the ability to reconstitute this pathway in heterologous hosts opens up avenues for the biotechnological production of F420 and its derivatives for various applications. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring the fascinating biology of this unique cofactor and its associated enzymes. Further research is warranted to fill the existing gaps in the quantitative understanding of this vital metabolic pathway.

References

- 1. Characterization of the 2-phospho-L-lactate transferase enzyme involved in coenzyme F(420) biosynthesis in Methanococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. irep.iium.edu.my [irep.iium.edu.my]

- 3. Kinetic and mechanistic characterization of Mycobacterium tuberculosis glutamyl-tRNA synthetase and determination of its oligomeric structure in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elongation of the Poly-γ-glutamate Tail of F420 Requires Both Domains of the F420:γ-Glutamyl Ligase (FbiB) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Dependent Glucose-6-Phosphate Dehydrogenase-Coupled Polyglutamylation of this compound in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties and Absorption Maximum of Coenzyme F420

For Researchers, Scientists, and Drug Development Professionals

Coenzyme F420, a deazaflavin derivative, is a crucial redox cofactor in various metabolic pathways, particularly in methanogenic archaea and many bacteria, including Mycobacterium tuberculosis. Its unique spectroscopic and electrochemical properties distinguish it from more common flavins like FMN and FAD, making it a subject of significant interest for research and potential therapeutic applications. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in metabolic pathways.

Spectroscopic Properties of this compound

The spectroscopic properties of this compound are fundamental to its identification, quantification, and the study of F420-dependent enzyme kinetics. These properties are primarily dictated by the redox state of its 8-hydroxy-5-deazaflavin (B1218334) chromophore and are sensitive to environmental factors such as pH.[1][2]

The key spectroscopic parameters for this compound in its oxidized and reduced forms are summarized in the table below.

| Property | Oxidized F420 | Reduced F420 (F420H₂) | Reference(s) |

| Absorption Maximum (λmax) | 420 nm | 320 nm | [2][3] |

| ~400 nm (at lower pH) | - | [1][4] | |

| Molar Extinction Coefficient (ε) | 25,900 M⁻¹cm⁻¹ at 420 nm (pH > 7) | Weak absorbance in the visible region | [5] |

| 41,400 M⁻¹cm⁻¹ at 420 nm (pH 7.5) | - | [2] | |

| 25,700 M⁻¹cm⁻¹ at 400 nm | - | [6] | |

| Fluorescence Emission Maximum | 470 nm | Non-fluorescent | [1][2] |

| Fluorescence Excitation Maximum | 420 nm | - | [1] |

| Redox Potential (E°') | -340 mV to -360 mV | - | [1][7] |

Note: The exact values for the molar extinction coefficient can vary slightly depending on the source and the specific conditions of measurement, including the length of the polyglutamate tail.

The oxidized form of this compound has a characteristic yellow color due to its strong absorbance at 420 nm.[5] Upon reduction by accepting a hydride ion, the molecule loses this absorbance and becomes colorless.[5] This change in absorbance is a convenient feature for monitoring the kinetics of F420-dependent enzymes spectrophotometrically.[5] Furthermore, oxidized F420 exhibits a distinct blue-green fluorescence with an emission maximum at 470 nm when excited at 420 nm, a property that is absent in its reduced form.[1][8] This fluorescence is so intense that it can be used to identify F420-producing microorganisms by fluorescence microscopy.[8]

The absorption spectrum of oxidized F420 is pH-dependent.[1] As the pH decreases, the absorption maximum shifts to a lower wavelength (~400 nm), accompanied by a decrease in the molar extinction coefficient.[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the purification of this compound and the determination of its spectroscopic properties.

This protocol is adapted from methods described for the extraction of F420 from methanogenic archaea.[6]

1. Cell Lysis and Extraction:

-

Harvest methanogen cells (e.g., Methanobacterium thermoautotrophicum) by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Lyse the cells by sonication or French press.

-

Centrifuge the lysate at high speed to remove cell debris.

2. Anion Exchange Chromatography:

-

Load the supernatant onto a DEAE-cellulose or other suitable anion exchange column equilibrated with the starting buffer.

-

Wash the column extensively with the starting buffer to remove unbound proteins and other molecules.

-

Elute the bound F420 using a linear gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.

-

Collect fractions and monitor the absorbance at 420 nm to identify F420-containing fractions.

3. Desalting and Concentration:

-

Pool the fractions containing F420.

-

Desalt the pooled fractions using a desalting column or by dialysis against a low-salt buffer.

-

Concentrate the desalted F420 solution using ultrafiltration.

4. Purity Assessment:

-

Assess the purity of the F420 preparation by reverse-phase HPLC.

-

The concentration of the purified F420 can be determined spectrophotometrically using its molar extinction coefficient.[5]

1. Instrument Setup:

-

Use a calibrated UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 300 nm to 600 nm.

2. Sample Preparation:

-

Prepare a solution of purified oxidized F420 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The concentration should be such that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0).

-

Prepare a blank solution containing only the buffer.

3. Measurement:

-

Fill a quartz cuvette with the blank solution and record a baseline spectrum.

-

Replace the blank with the F420 solution and record the absorption spectrum.

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

4. Determination of Reduced F420 Spectrum:

-

To obtain the spectrum of reduced F420, add a reducing agent (e.g., sodium borohydride (B1222165) or an F420-dependent hydrogenase with H₂) to the cuvette containing oxidized F420.

-

Record the absorption spectrum after the solution becomes colorless, indicating the complete reduction of F420.

1. Accurate Concentration Determination:

-

Prepare a highly pure and dry sample of F420.

-

Accurately weigh a small amount of the F420 and dissolve it in a precise volume of buffer to create a stock solution of known concentration.

2. Spectrophotometric Measurement:

-

Prepare a series of dilutions of the stock solution.

-

Measure the absorbance of each dilution at the λmax (420 nm for oxidized F420).

3. Calculation:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

1. Instrument Setup:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to 420 nm.

-

Set the emission scan range from 430 nm to 600 nm.

2. Sample Preparation:

-

Prepare a dilute solution of purified oxidized F420 in the desired buffer. The concentration should be low enough to avoid inner filter effects.

3. Measurement:

-

Record the fluorescence emission spectrum.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum.

Visualizations

The following diagrams illustrate the involvement of this compound in a key metabolic pathway and a typical experimental workflow for studying F420-dependent enzymes.

Caption: Role of this compound in the hydrogenotrophic methanogenesis pathway.

Caption: Experimental workflow for a typical F420-dependent enzyme assay.

References

- 1. researchgate.net [researchgate.net]

- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proposed structure for this compound from Methanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of temperature on the spectral properties of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of this compound-Reducing Hydrogenases and Hydrogen- and F420-Dependent Methylenetetrahydromethanopterin Dehydrogenases in Reduction of F420 and Production of Hydrogen during Methanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Coenzyme F420: A Low-Potential Redox Cofactor with Critical Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420 is a deazaflavin derivative that functions as a crucial low-potential redox cofactor in a variety of metabolic pathways across diverse microbial species, including archaea and bacteria. Its standard redox potential (E₀') of approximately -340 mV, significantly lower than that of common flavins and nicotinamide (B372718) cofactors, enables it to participate in unique and challenging electron transfer reactions. This guide provides a comprehensive overview of the redox properties of this compound, its pivotal roles in methanogenesis, antibiotic biosynthesis, and the activation of novel anti-tuberculosis prodrugs. Detailed experimental protocols for the purification and enzymatic analysis of F420 and its associated enzymes are also presented, alongside visual representations of key metabolic pathways to facilitate a deeper understanding of its function.

Redox Potential of this compound

The defining characteristic of this compound is its exceptionally low standard redox potential, which underpins its specialized roles in microbial metabolism. Unlike conventional flavins such as FAD and FMN, the substitution of a carbon atom for nitrogen at the N-5 position of the isoalloxazine ring in deazaflavins like F420 results in a significantly more negative redox potential.[1] This low potential allows F420 to act as a potent hydride donor in its reduced form (F420H2).

The redox potential of the F420/F420H2 couple is approximately -340 mV.[1] This value can be modulated by physiological conditions; for instance, in hydrogenotrophic methanogens maintaining a high ratio of reduced to oxidized F420, the effective redox potential can be as low as -380 mV.[1] This positions F420 as a stronger reductant than NAD(P)H.

Quantitative Comparison of Redox Potentials

The following table summarizes the standard redox potentials of this compound in comparison to other biologically relevant redox cofactors.

| Redox Couple | Standard Redox Potential (E₀' in mV) | Reference(s) |

| F420 / F420H2 | -340 to -360 | [2][3] |

| NAD⁺ / NADH | -320 | [3] |

| NADP⁺ / NADPH | -320 | [3] |

| FAD / FADH₂ (free) | -220 | [1] |

| FMN / FMNH₂ (free) | -210 | [1] |

Significance of this compound's Redox Potential

The low redox potential of this compound is not merely a chemical curiosity but a critical determinant of its biological function. It enables microorganisms to catalyze reactions that would be thermodynamically unfavorable with higher-potential electron carriers.

Central Role in Methanogenesis